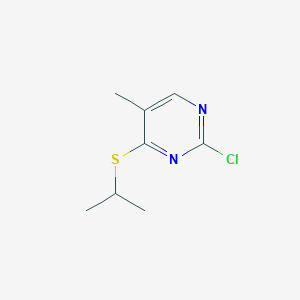

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” is a chemical compound with a specific molecular structure . It’s important to note that the information available on this compound is limited and may not be fully comprehensive .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been described, which could potentially be applied to the synthesis of compounds like "this compound" .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

2-Chloro-4-(isopropylthio)-5-methylpyrimidine derivatives have shown potential in antiviral research. For instance, some pyrimidine derivatives have been identified for their inhibitory effects against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (Holý et al., 2002). These compounds interact with viral replication processes, offering insights into potential antiviral drug development.

Interaction with Receptors

Research on certain pyrimidine derivatives, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has shown significant roles in hypertension treatment, acting as potential receptor agonists. Studies involving molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR have been conducted to understand their interaction with biological receptors and their therapeutic potential (Aayisha et al., 2019).

Plant Growth Retardation

In agricultural research, certain pyrimidine derivatives have been studied for their role in inhibiting plant growth. This involves interactions with plant hormones like gibberellins, leading to shortened stems and reduced growth. Such compounds are of interest in controlling plant growth and development (Dennis et al., 1965).

Chemical Synthesis and Transformations

Pyrimidines, including this compound, are also of interest in synthetic chemistry for their reactivity and potential to form various derivatives. These studies contribute to a broader understanding of chemical reactions and compound synthesis, which is fundamental in drug development and material sciences (Brown & Waring, 1974).

Pharmacokinetic Studies

Studies have also been conducted on the pharmacokinetics of compounds containing pyrimidine derivatives, understanding how they interact in biological systems, their metabolism, and potential interactions with other compounds. This is crucial in the context of drug development and safety assessments (Timchalk et al., 2005).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-Chloro-4-(isopropylthio)-5-methylpyrimidine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various industries could be explored .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of various pesticides, dyes, and pharmaceuticals

Mode of Action

It’s known that similar compounds interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or intermolecular interactions . The specific changes resulting from these interactions would depend on the nature of the target molecule.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . The downstream effects of this pathway include the release of nitrite and chloride ions .

Result of Action

Related compounds have been shown to have various effects, such as the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain bacteria can degrade similar compounds under a range of temperatures and pH values .

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)12-7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGYWRMFYQDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1SC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)

![Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2823417.png)

![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)

![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)